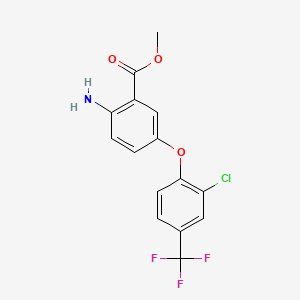

2-Amino-5-(2-chloro-4-(trifluorométhyl)phénoxy)benzoate de méthyle

Vue d'ensemble

Description

Synthesis Analysis

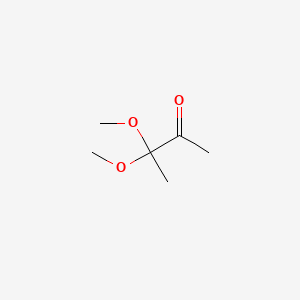

While specific synthesis methods for Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate are not directly available, related compounds have been synthesized through various methods. For instance, the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization, has been reported .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Ce composé sert de précurseur dans la synthèse de divers composés hétérocycliques, qui sont essentiels en chimie médicinale. La chimie hétérocyclique est une partie centrale de la chimie organique et les composés contenant des hétérocycles sont répandus dans la nature et dans les produits pharmaceutiques synthétiques .

Développement d'agents antiviraux

Le motif structural du 2-Amino-5-(2-chloro-4-(trifluorométhyl)phénoxy)benzoate de méthyle se retrouve dans des composés ayant des propriétés antivirales. Des modifications de ce composé peuvent conduire au développement de nouveaux agents antiviraux, en particulier contre les virus à ARN et à ADN .

Inhibition de la corrosion

Le composé pourrait être étudié pour son utilisation comme inhibiteur de corrosion, en particulier dans les métaux. Son application pourrait être importante pour prolonger la durée de vie des composants métalliques dans diverses industries .

Intermédiaires pharmaceutiques

Il peut servir d'intermédiaire dans la synthèse de divers agents pharmaceutiques. Le groupe trifluorométhyle est une partie commune de nombreux médicaments et peut conférer des propriétés souhaitables telles qu'une lipophilie accrue et une stabilité métabolique .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound could potentially influence its interaction with its targets . The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, which may affect its binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to different downstream effects .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties .

Result of Action

It’s worth noting that the trifluoromethyl group in the compound could potentially influence its biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Propriétés

IUPAC Name |

methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQUFPZQGEZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206833 | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58105-66-1 | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

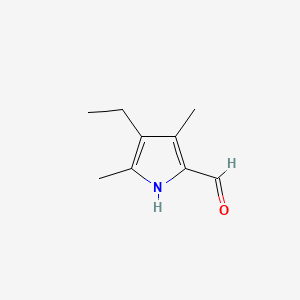

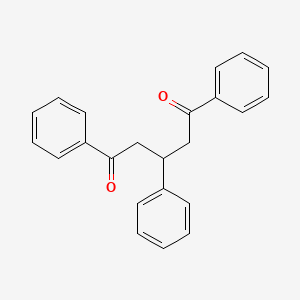

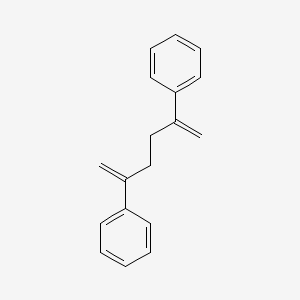

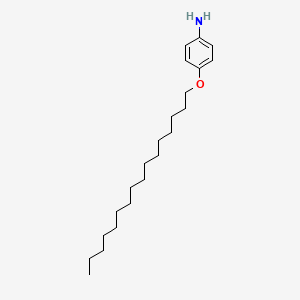

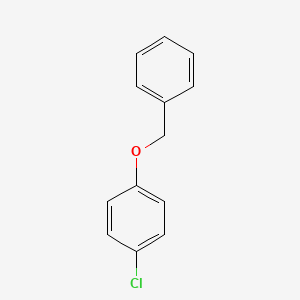

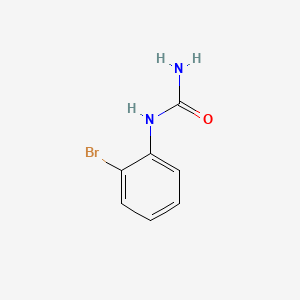

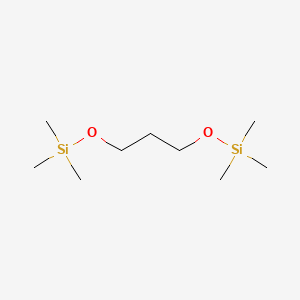

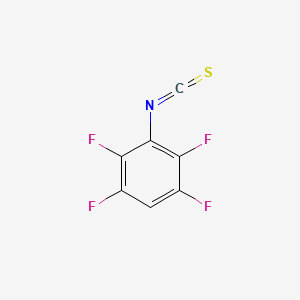

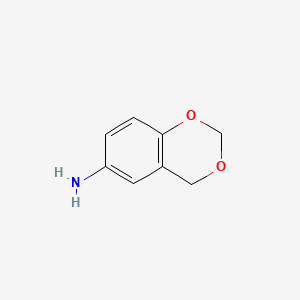

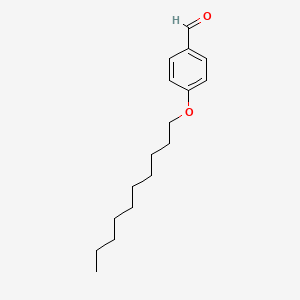

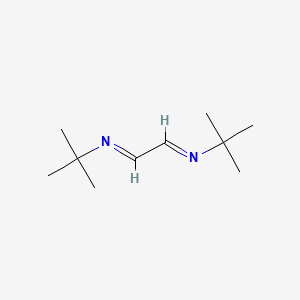

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.